Methyl 4-(4-ethoxy-4-oxobutyl)benzoate is an organic compound classified as an ester, with the molecular formula and a molar mass of approximately 206.24 g/mol. The structure features a benzoate group attached to a 4-ethoxy-4-oxobutyl moiety, which contributes to its unique chemical properties. This compound appears as a clear, colorless oil and is slightly soluble in solvents such as chloroform and dimethyl sulfoxide, while being hygroscopic in nature, requiring storage under inert conditions to maintain stability .
Methyl 4-(4-ethoxy-4-oxobutyl)benzoate can undergo various chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of methyl 4-(4-ethoxy-4-oxobutyl)benzoate typically involves the following methods:
Methyl 4-(4-ethoxy-4-oxobutyl)benzoate has several applications across different fields:
Several compounds share structural similarities with methyl 4-(4-ethoxy-4-oxobutyl)benzoate:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-(4-methoxy-4-oxobutyl)benzoate | Contains a methoxy group instead of ethoxy | Different solubility characteristics |
| Methyl 2-(4-methylphenyl)sulfonylamino)benzoate | Features a sulfonamide group | Potentially different biological activity |
| Methyl 4-chloro-2-(3-ethoxy-3-oxopropanoyl)amino)benzoate | Contains a chloro substituent | May exhibit distinct reactivity patterns |
Methyl 4-(4-ethoxy-4-oxobutyl)benzoate is unique due to its specific combination of functional groups that confer distinct reactivity and solubility characteristics, making it valuable for specific applications where other similar compounds may not be suitable .
Nucleophilic substitution remains a cornerstone for introducing ethoxy and oxobutyl groups into aromatic systems. A pivotal approach involves the reaction of methyl 4-(bromobutyl)benzoate with sodium ethoxide under anhydrous conditions. This method leverages the electrophilic nature of the brominated side chain, enabling ethoxy group incorporation via an SN2 mechanism. For instance, the synthesis of analogous p-substituted benzoate esters has demonstrated yields exceeding 70% when conducted in polar aprotic solvents such as dimethylformamide (DMF).
Steric and electronic factors significantly influence substitution efficiency. Bulky substituents on the aromatic ring may hinder nucleophilic attack, necessitating elevated temperatures (80–100°C) to achieve reasonable reaction rates. Recent advancements employ phase-transfer catalysts like tetrabutylammonium bromide to enhance solubility and accelerate kinetics in biphasic systems. For methyl 4-(4-ethoxy-4-oxobutyl)benzoate, optimizing the molar ratio of nucleophile (ethoxide) to electrophile (bromobutyl precursor) at 1.2:1 minimizes side reactions such as elimination or over-alkylation.
Palladium-catalyzed cross-coupling reactions offer precise control over butyl chain installation. The Mizoroki-Heck reaction, for example, enables the coupling of methyl 4-vinylbenzoate with ethyl acrylate derivatives in the presence of a Pd(II)/bis(sulfoxide) complex. This method achieves regioselective allylic C–H alkylation, forming the oxobutyl moiety with >20:1 linear-to-branched selectivity. Key to this approach is the use of 2,6-dimethylbenzoquinone (DMBQ) as a stoichiometric oxidant, which regenerates the active Pd(II) catalyst while suppressing β-hydride elimination.
Alternative protocols utilize carbonylative coupling, where molybdenum hexacarbonyl (Mo(CO)₆) serves as a CO surrogate. In a representative procedure, methyl 4-iodobenzoate reacts with ethyl 3-butenoate under microwave irradiation (130°C, 20 min) to furnish the target compound in 58% yield. The palladacycle catalyst (1 mol% Pd) facilitates oxidative addition and migratory insertion steps, with diisopropylethylamine (DIPEA) neutralizing HI byproducts.
Table 1: Comparison of Transition Metal-Catalyzed Methods
| Catalyst System | Substrate Pair | Yield (%) | Selectivity (L:B) |
|---|---|---|---|
| Pd(II)/bis(sulfoxide) | Allylbenzene + nitropropanone | 83 | >20:1 |
| Palladacycle | Aryl iodide + ethyl 3-butenoate | 58 | >15:1 |
Enzymatic methods address growing demand for sustainable synthesis. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of methyl 4-(4-hydroxybutyl)benzoate with ethyl acetate. This method operates under mild conditions (40°C, 24 h), achieving 89% conversion with negligible racemization. Ultrasound irradiation (28 kHz, 300 W) further enhances efficiency by disrupting mass transfer limitations, reducing reaction time to 4 hours.
Dual-site phase-transfer catalysts (PTCs) like 4,4'-bis(tributylammoniomethyl)-1,1'-biphenyl dichloride (BTBAMBC) enable reactions in solvent-free systems. The quasi-aqueous interfacial layer formed by BTBAMBC facilitates nucleophilic activation of ethoxide ions, yielding methyl 4-(4-ethoxy-4-oxobutyl)benzoate with 84% purity.
Radical pathways provide an alternative to ionic mechanisms, particularly for sterically hindered substrates. Photoinduced hydrogen atom transfer (HAT) using decatungstate anion (W₁₀O₃₂⁴⁻) generates oxobutyl radicals from ethyl levulinate. These radicals couple with methyl 4-bromobenzoate via a Minisci-type mechanism, achieving 65% yield under UV irradiation (365 nm).
Thermal initiation with azobisisobutyronitrile (AIBN) in tert-butylbenzene solvent (80°C, 12 h) offers a scalable alternative. The reaction proceeds through a chain-propagation cycle, with tert-butoxy radicals abstracting hydrogen from the ethoxy precursor to generate alkyl radicals. Chain termination via recombination with the aromatic substrate furnishes the desired product.
The kinetic behavior of ethoxy group transfer reactions in Methyl 4-(4-ethoxy-4-oxobutyl)benzoate represents a fundamental aspect of its chemical reactivity [1]. The compound, with molecular formula C14H18O4 and molecular weight 250.29 g/mol, exhibits distinctive kinetic characteristics that distinguish it from simpler benzoate esters [2].
Recent investigations have established that ethoxy group transfer reactions involving aromatic esters follow second-order kinetics, with rate constants significantly influenced by the electronic properties of the benzene ring substitution pattern [3]. For benzoate derivatives with alkyl chain substitutions, the overall reaction can be described by a first-order reaction with respect to the molar concentration of the ester in the organic phase [3]. The activation energies for these processes are comparable to those observed with quaternary ammonium salts as phase-transfer catalysts, typically ranging from 15 to 25 kcal/mol [3].
The kinetic analysis reveals that ethoxy transfer reactions proceed through a mechanism involving initial nucleophilic attack on the carbonyl carbon, followed by tetrahedral intermediate formation and subsequent ethoxy group elimination [4]. The rate-determining step has been identified as the formation of the tetrahedral intermediate, with activation energies varying depending on the nucleophile strength and reaction conditions [4].
Table 1: Kinetic Parameters for Ethoxy Group Transfer Reactions
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Rate constant (k) | 3.5 × 10⁻³ M⁻¹s⁻¹ | 25°C, pH 8.0 | [5] |
| Activation energy (Ea) | 18.2 kcal/mol | Aqueous medium | [6] |
| Pre-exponential factor (A) | 2.1 × 10⁹ M⁻¹s⁻¹ | Standard conditions | [6] |
| Temperature coefficient | 2.3 per 10°C | 25-55°C range | [7] |
The temperature dependence of ethoxy group transfer follows Arrhenius behavior, with rate constants increasing exponentially with temperature [7]. At temperatures between 35 and 50°C, the reaction has been characterized as a spontaneous process with favorable thermodynamic parameters [7]. The apparent kinetic constant for the forward reaction increases significantly with increasing reaction temperature, indicating that higher temperatures facilitate the ethoxy group transfer mechanism [7].
Mechanistic studies have demonstrated that the ethoxy group transfer occurs through a bimolecular pathway, where the nucleophile attacks the ester carbonyl carbon while the ethoxy group acts as the leaving group [8]. The transition state geometry involves partial bond formation between the nucleophile and the carbonyl carbon, concurrent with partial bond breaking between the carbonyl carbon and the ethoxy oxygen [8].
Computational investigations of acyl transfer processes in Methyl 4-(4-ethoxy-4-oxobutyl)benzoate have employed density functional theory calculations to elucidate reaction mechanisms and energetic profiles [9]. These studies have utilized various computational methods, including B3LYP/6-31+G* and MP2/6-31+G* levels of theory, to analyze the electronic structure and reactivity patterns [9].
The computational modeling reveals that acyl transfer reactions involving benzoate esters proceed through tetrahedral intermediates, with the stability of these intermediates depending on the electronic properties of the substituents [9]. For carbonyl and thiocarbonyl group transfers, the tetrahedral adducts can exist as either transition states in double-well potential energy surfaces or as stable intermediates in single- or triple-well potential energy surfaces [9].
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital plays a crucial role in determining whether an adduct in an acyl-group-transfer reaction behaves as a transition state or intermediate [9]. Lower energy gaps favor the formation of stable intermediates, while higher energy gaps result in transition state behavior [9].
Table 2: Computational Parameters for Acyl Transfer Processes
| Computational Method | Barrier Height (kcal/mol) | Reaction Energy (kcal/mol) | Basis Set |
|---|---|---|---|
| B3LYP/6-31+G* | 20.4 | -11.5 | 6-31+G* |
| MP2/6-31+G* | 22.1 | -13.2 | 6-31+G* |
| B3LYP/6-311+G(3df,2p) | 19.8 | -12.7 | 6-311+G(3df,2p) |
| DLPNO-CCSD(T) | 21.3 | -12.1 | cc-pVTZ |
Solvent effects have been incorporated using the Self-Consistent Isodensity Polarized Continuum Model at the isodensity level of 0.0004 au [9]. These calculations demonstrate that solvent effects elevate barrier heights almost uniformly, maintaining the relative ordering of gas-phase activation barriers between different substituent groups in solution [9].
The computational analysis indicates that the backside sigma-attack pathway is favored over the pi-attack pathway only when a low-lying orbital, preferably below the lowest unoccupied molecular orbital level, is available [9]. This finding has important implications for understanding the stereochemical outcomes of acyl transfer reactions involving Methyl 4-(4-ethoxy-4-oxobutyl)benzoate [9].
Recent advances in computational methodology have enabled the use of semi-empirical methods such as GFN2-xTB in combination with high-level coupled-cluster calculations to provide fast-track access to reaction mechanism information [10]. These approaches allow for the analysis of realistic model structures consisting of more than a hundred atoms, offering unprecedented insights into the polymer effects during acyl transfer processes [10].
Stereoelectronic effects play a fundamental role in the carbonyl activation mechanisms of Methyl 4-(4-ethoxy-4-oxobutyl)benzoate [11]. These effects arise from the overlap of molecular orbitals on adjacent atoms, with stabilizing interactions resulting from two-electron and one-electron interactions [11].
The Bürgi-Dunitz angle, approximately 107°, describes the optimal trajectory for nucleophilic attack on the carbonyl carbon [12] [13]. This angle represents a compromise between maximum orbital overlap for the stabilizing highest occupied molecular orbital-lowest unoccupied molecular orbital interaction and minimum repulsion with the electron density in the carbonyl pi-bond [14].
Recent computational studies using Activation Strain Model and Energy Decomposition Analysis methods have provided detailed insights into the forces influencing the Bürgi-Dunitz trajectory [14]. For nucleophilic attack on carbonyl compounds, the optimal angle corresponds to the transition state with the lowest energy, typically around 111.6° for cyanide attacking acetone [14].
Table 3: Stereoelectronic Parameters in Carbonyl Activation
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Bürgi-Dunitz angle | 107° ± 2° | Nucleophilic attack trajectory | [12] |
| Orbital overlap integral | 0.34 | HOMO-LUMO interaction | [11] |
| Activation strain energy | 15.2 kcal/mol | Geometric distortion | [14] |
| Interaction energy | -12.8 kcal/mol | Orbital stabilization | [14] |
The role of Pauli repulsion in shaping the Bürgi-Dunitz trajectory has been identified as crucial [14]. By minimizing the overlap between the nucleophile's highest occupied molecular orbital and the carbonyl pi-bond, the obtuse approach reduces destabilizing repulsion [14]. Enhanced interactions between the nucleophile highest occupied molecular orbital and carbonyl pi-star lowest unoccupied molecular orbital favor the Bürgi-Dunitz trajectory, while electrostatic interactions contribute to stabilization to a lesser extent [14].
Stereoelectronic effects in ester hydrolysis have been extensively studied, with particular attention to antiperiplanar and synperiplanar pathways [15]. The antiperiplanar pathway, which corresponds closely to the Bürgi-Dunitz angle of attack, is preferred for nucleophilic attack on pi-systems [15]. Transition states having geometry corresponding to the beginning of a chair conformation are energetically favored over those corresponding to boat conformations [15].
The carbonyl activation mechanism involves the formation of tetrahedral intermediates through nucleophilic addition [16]. The donor orbital on the nucleophile, typically a lone pair, interacts with the pi-star orbital of the carbonyl group [16]. The orbital coefficient distribution in the pi-star orbital shows opposite polarization compared to the pi-bonding orbital, which influences the stereochemical outcome of the reaction [16].
For Methyl 4-(4-ethoxy-4-oxobutyl)benzoate, the extended alkyl chain provides additional conformational flexibility that can influence stereoelectronic interactions [17]. The basicities of related benzoate compounds are affected by ortho effects of substituents, with alkyl substituents generally causing base weakening effects that increase in the order methyl < ethyl < isopropyl < tert-butyl [17].
Methyl 4-(4-ethoxy-4-oxobutyl)benzoate serves as a versatile aromatic building block in the synthesis of polycyclic aromatic compounds through multiple mechanistic pathways [1] [2]. The compound's unique structural features, including the para-substituted benzoate core and the ethoxy-oxobutyl side chain, provide strategic advantages for constructing fused ring systems [3].
The synthesis of polycyclic aromatic hydrocarbons has evolved significantly, with modern approaches emphasizing intermolecular cyclization strategies over traditional intramolecular methods [4]. Methyl 4-(4-ethoxy-4-oxobutyl)benzoate contributes to these advanced methodologies through its ability to participate in palladium-catalyzed annulation reactions and electrocyclization processes [2] [5].
Recent developments in polycyclic aromatic synthesis demonstrate the effectiveness of convergent approaches that utilize functionalized aromatic esters as key intermediates [5]. The ethoxy-oxobutyl substituent in this compound provides multiple reactive sites that can undergo sequential transformation cycles, enabling the construction of complex polycyclic frameworks through controlled bond formation [4].
The aromatic ester functionality facilitates decarbonylative coupling reactions with various nucleophiles, allowing for systematic modification of the aromatic core [6] [7]. These reactions proceed through oxidative addition of the carbonyl-oxygen bond to transition metal complexes, particularly palladium and nickel catalysts [6]. The resulting intermediates can undergo diverse transformations including cyclization, aryl exchange, and deoxygenative coupling [6].
The compound's benzoate moiety enables participation in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, providing access to biaryl intermediates essential for polycyclic aromatic synthesis [8]. These non-decarbonylative coupling processes offer advantages in terms of atom economy and functional group tolerance [8].
| Reaction Type | Catalyst System | Product Class | Yield Range |
|---|---|---|---|
| Decarbonylative Coupling | Pd/Ni-phosphine | Substituted aromatics | 65-85% |
| Suzuki-Miyaura Coupling | Pd-NHC complexes | Biaryl ketones | 70-90% |
| Electrocyclization | Ir-catalyzed | Fused ring systems | 55-80% |
| Annulation Reactions | Transition metal | Polycyclic aromatics | 60-85% |
The incorporation of heteroatoms such as nitrogen and oxygen into pharmaceutical scaffolds represents a fundamental strategy in medicinal chemistry [9] [10]. Methyl 4-(4-ethoxy-4-oxobutyl)benzoate provides an excellent platform for constructing heteroatom-rich pharmaceutical intermediates due to its multiple functional groups and strategic positioning [10] [11].
Pharmaceutical intermediates containing nitrogen heterocycles constitute approximately 59% of United States Food and Drug Administration-approved drugs [9]. The ethoxy-oxobutyl side chain of this compound offers multiple sites for heteroatom incorporation through nucleophilic substitution and cyclization reactions [12]. These transformations enable the construction of pyridine, thiazole, imidazole, and indole derivatives that are prevalent in pharmaceutical applications [9].
The compound serves as a modular building block for synthesizing complex pharmaceutical intermediates through systematic functional group transformations [13]. The benzoate ester can undergo aminolysis reactions to form benzamide derivatives, while the ethoxy group provides a site for nucleophilic displacement with nitrogen-containing nucleophiles [14] [15].
Recent advances in pharmaceutical intermediate synthesis emphasize the use of transition metal-catalyzed reactions and organocatalysis for enhanced selectivity and efficiency [16]. Methyl 4-(4-ethoxy-4-oxobutyl)benzoate participates effectively in these modern synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions that enable carbon-heteroatom bond formation [16].
The compound's structure facilitates biocatalytic transformations using enzymes and whole cells for specific reactions such as oxidation, reduction, and hydrolysis with high efficiency and stereoselectivity [16]. These approaches offer advantages in terms of mild reaction conditions and environmental sustainability [16].
Research findings demonstrate that the majority of drugs contain 1-3 nitrogen atoms within 5 Angstroms from the center of mass of the molecule, with higher preference for ring and planar nitrogen atoms [11]. This structural insight guides the utilization of Methyl 4-(4-ethoxy-4-oxobutyl)benzoate in designing pharmaceutical intermediates that incorporate heteroatoms in optimal positions for biological activity [11].
| Heteroatom Type | Integration Method | Target Scaffold | Biological Relevance |
|---|---|---|---|
| Nitrogen (sp²) | Cyclization reactions | Pyridine derivatives | Receptor binding |
| Nitrogen (sp³) | Nucleophilic substitution | Piperidine analogs | Membrane permeability |
| Oxygen | Ether formation | Morpholine systems | Hydrogen bonding |
| Sulfur | Thioether synthesis | Thiazole rings | Metabolic stability |
The development of functional polymer precursors represents a critical area in materials science, where controlled molecular architecture enables the design of polymers with specific properties [17] [18]. Methyl 4-(4-ethoxy-4-oxobutyl)benzoate contributes significantly to this field through its capacity to serve as a multifunctional monomer precursor for advanced polymer synthesis [19] [18].
Polymer precursors are monomers or systems of monomers that have been reacted to an intermediate molecular mass state, capable of further polymerization to achieve fully cured, high-molecular-mass materials [18]. The ethoxy-oxobutyl functionality in this compound provides reactive sites for controlled polymerization through esterification, etherification, and condensation reactions [19].
The aromatic benzoate core offers thermal stability and mechanical strength to the resulting polymer networks, while the aliphatic side chain contributes flexibility and processability [17]. This combination enables the design of polymers with tailored properties for specific applications including coatings, adhesives, sealants, and elastomers [18].
Recent developments in functional polymer synthesis emphasize the use of renewable monomers and bio-based precursors for sustainable polymer production [19]. Methyl 4-(4-ethoxy-4-oxobutyl)benzoate can be incorporated into these environmentally conscious approaches through its participation in step-growth polymerization and controlled radical polymerization processes [19].
The compound's ester functionalities enable transesterification reactions for polymer modification and chain extension processes [14]. These reactions can be conducted under mild conditions using organocatalysts or enzymatic systems, providing enhanced control over molecular weight distribution and polymer architecture [20].
Research findings demonstrate that functional polymer precursors containing aromatic ester groups exhibit excellent thermal stability and chemical resistance, making them suitable for high-performance applications [19]. The ethoxy-oxobutyl substituent provides additional crosslinking sites that enhance the mechanical properties of the final polymer materials [17].
| Polymerization Type | Mechanism | Product Properties | Applications |
|---|---|---|---|
| Step-growth | Condensation | High molecular weight | Engineering plastics |
| Chain-growth | Radical polymerization | Controlled architecture | Functional coatings |
| Ring-opening | Nucleophilic attack | Biocompatible materials | Medical devices |
| Cross-linking | Multi-functional coupling | Enhanced durability | Adhesive systems |
The structure-property relationships in functional polymer precursors depend critically on the balance between aromatic rigidity and aliphatic flexibility [21]. Methyl 4-(4-ethoxy-4-oxobutyl)benzoate achieves this balance through its hybrid structure, enabling the design of polymers with optimized glass transition temperatures, mechanical moduli, and processing characteristics [22].
Convergent synthesis strategies utilizing this compound as a building block enable the systematic modification of polymer properties through pre-polymerization functionalization [23]. These approaches allow for the introduction of specific functional groups that impart desired characteristics such as conductivity, optical properties, or biocompatibility to the final polymer materials [17].